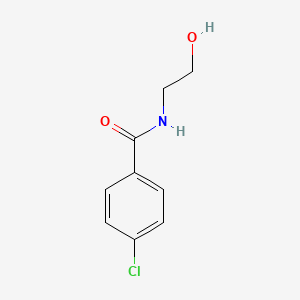

4-Chloro-N-(2-hydroxyethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBARCMIFTACERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283727 | |

| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-54-6 | |

| Record name | 4-Chloro-N-(2-hydroxyethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CYV9RP6X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Chloro-N-(2-hydroxyethyl)benzamide

Several reliable methods have been established for the synthesis of N-substituted benzamides, which are applicable to the production of this compound.

The direct acylation of amino acids or their derivatives is a fundamental method for forming amide bonds. In a process applicable to the target compound's precursors, derivatives of aminobenzoic acid can be acylated to form N-substituted products. google.comnih.gov For instance, the reaction between a mixed anhydride (B1165640) and an aminobenzoic acid can be effectively catalyzed by a strong acid. google.com This general principle can be adapted where an activated derivative of 4-chlorobenzoic acid is used to acylate an appropriate amino alcohol.

The process typically involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This activation can be achieved through various reagents, leading to the formation of the desired amide. organic-chemistry.org

A highly common and efficient route for amide synthesis is the reaction between an acid chloride and an amine. commonorganicchemistry.com This pathway, when applied to the synthesis of this compound, involves two primary steps. First, 4-chlorobenzoic acid is converted to its more reactive acid chloride derivative, 4-chlorobenzoyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comscholarsresearchlibrary.com

In the second step, the isolated 4-chlorobenzoyl chloride is reacted with 2-aminoethanol (ethanolamine). The lone pair of electrons on the nitrogen atom of ethanolamine (B43304) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction is generally exothermic and proceeds readily to form the stable amide bond, yielding this compound. commonorganicchemistry.comnih.gov A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction. commonorganicchemistry.com

Table 1: General Conditions for Amidation via Acid Chloride

| Step | Reagents | Purpose |

|---|---|---|

| 1. Acid Chloride Formation | 4-chlorobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride | Convert carboxylic acid to a more reactive acid chloride. |

Nucleophilic substitution reactions provide another avenue for the synthesis of benzamide (B126) derivatives. researchgate.netunair.ac.id One such approach involves the direct reaction of a benzamide with a suitable electrophile. More relevant to this specific synthesis is nucleophilic acyl substitution, as detailed in the acid chloride method. unair.ac.id

Another variant is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an aromatic ring. While less direct for this target molecule, SNAr principles can be used to synthesize precursors. For example, reactions can be designed where an amide-containing nucleophile displaces a suitable leaving group on a substituted benzene (B151609) ring. researchgate.net

Catalytic Systems and Solvent Effects in Synthesis

The choice of catalysts and solvents plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and purity.

In acylation reactions, strong acids such as p-toluenesulfonic acid or hydrogen chloride can serve as effective catalysts, enhancing the reaction rate between a mixed anhydride and an aminobenzoic acid derivative. google.com For reactions involving acid chlorides, the primary role of an added base (e.g., triethylamine) is more that of an acid scavenger than a catalyst, but it is crucial for driving the reaction to completion. commonorganicchemistry.com In some advanced applications, transition metals like ruthenium have been used to catalyze reactions of N-substituted benzamides. rsc.org

The selection of a solvent is equally important. For the amidation of acid chlorides, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed. commonorganicchemistry.com These solvents are inert to the reaction conditions and effectively dissolve the reactants. google.com In some protocols, N-methyl pyrrolidone (NMP) has been used as both a solvent and an acid-binding reagent in amidation reactions. sioc-journal.cn The solvent's polarity and ability to solvate intermediates can significantly impact the reaction's progress.

Optimization Strategies for Reaction Yields and Purity

Maximizing the yield and purity of this compound requires careful control over reaction conditions.

Temperature is a critical parameter in the synthesis of amides. The amidation reaction using an acid chloride is often highly exothermic. Therefore, cooling is typically required to control the reaction rate and prevent the formation of side products. Many procedures specify maintaining the temperature between 0°C and 10°C during the addition of reagents. scholarsresearchlibrary.com In some specific syntheses of related compounds, temperatures as low as -15°C have been utilized to ensure selectivity. nih.gov

Conversely, some reaction steps may require heating. For example, the initial conversion of a carboxylic acid to an acid chloride might be performed at room temperature or with gentle heating, while other syntheses of benzamide derivatives have been carried out at reflux temperatures to ensure the reaction goes to completion. nih.gov Precise temperature control is therefore a key strategy for optimizing both the yield and purity of the final product. google.com

Table 2: Summary of Reaction Parameters for Optimization

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Strong Acid (e.g., p-toluenesulfonic acid) | Increases rate of acylation. google.com |

| Solvent | Aprotic (e.g., THF, DCM) | Provides an inert medium for the reaction. commonorganicchemistry.com |

| Base | Tertiary Amine (e.g., Triethylamine) | Neutralizes acidic byproducts. commonorganicchemistry.com |

| Temperature | 0°C to 10°C for amidation | Controls exothermic reaction, minimizes side products. scholarsresearchlibrary.com |

Pressure Conditions

While most laboratory-scale syntheses of amides from acyl chlorides and amines are conducted at atmospheric pressure, adjusting the pressure can be a tool to influence reaction rates and equilibria, particularly for reactions involving gaseous reactants or products. However, for the synthesis of this compound from 4-chlorobenzoyl chloride and ethanolamine, both of which are liquids or solids, the application of high pressure is not a common or necessary condition.

High-pressure conditions are more typically employed in amidation reactions that involve less reactive starting materials, such as the direct amidation of carboxylic acids or esters, where high temperatures and pressures can be used to drive off water and shift the equilibrium towards the product. For the highly reactive acyl chloride, the reaction with an amine is generally fast and irreversible at ambient pressure.

Chemical Reactivity Analysis

The chemical reactivity of this compound is dictated by its three main functional groups: the chlorinated benzene ring, the amide linkage, and the primary alcohol. These groups can undergo a variety of transformations, including oxidation, reduction, substitution, and hydrolysis.

Oxidation Reactions and Derivative Formation

The primary alcohol of the hydroxyethyl (B10761427) moiety is susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidizing agent used.

Mild Oxidation: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would likely oxidize the primary alcohol to the corresponding aldehyde, forming 4-chloro-N-(2-oxoethyl)benzamide.

Strong Oxidation: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would further oxidize the initially formed aldehyde to a carboxylic acid, yielding N-(4-chlorobenzoyl)glycine.

The amide nitrogen and the aromatic ring are generally stable to oxidation under these conditions. However, very harsh oxidation conditions could potentially lead to degradation of the molecule.

Reduction Reactions and Derivative Formation

The amide and the chloro-substituted aromatic ring are both reducible functional groups, and the selectivity of the reduction depends on the reducing agent and reaction conditions.

Amide Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield N-(4-chlorobenzyl)ethanolamine. This reduction is typically performed in an aprotic solvent like THF.

Chemoselective Reduction: Achieving selective reduction of either the amide or the chloro group can be challenging. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) could potentially reduce the chloro group (hydrogenolysis) to yield N-(2-hydroxyethyl)benzamide, although reduction of the aromatic ring itself is also possible under more forcing conditions. Selective reduction of the amide in the presence of an aryl chloride is difficult with common hydride reagents. However, certain catalytic systems have been developed for the chemoselective reduction of amides.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Primary Product |

|---|---|

| LiAlH₄ | N-(4-chlorobenzyl)ethanolamine |

Substitution Reactions Involving Amino and Hydroxyethyl Moieties

Both the secondary amide nitrogen (after deprotonation) and the oxygen of the hydroxyethyl group can act as nucleophiles in substitution reactions.

N-Alkylation: The amide nitrogen can be deprotonated with a strong base (e.g., sodium hydride) to form an amidate anion. This anion can then react with an alkyl halide in a nucleophilic substitution reaction to yield an N-alkylated product.

O-Alkylation/Acylation: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then undergo Williamson ether synthesis with an alkyl halide to form an ether. Alternatively, the hydroxyl group can be acylated with an acyl chloride or anhydride in the presence of a base to form an ester.

Recent research has also explored SN2 reactions directly at the amide nitrogen center by using specialized leaving groups, enabling the synthesis of hydrazide derivatives. nih.gov

Amidic Hydrolysis Mechanisms (e.g., Specific-Base Catalysis)

Amides are relatively stable to hydrolysis, but the reaction can be achieved under acidic or basic conditions with heating. The base-catalyzed hydrolysis of this compound proceeds via a specific-base catalysis mechanism.

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate. chemistrysteps.comaskfilo.com The breakdown of this intermediate is the rate-determining step and involves the expulsion of the amide anion (⁻NHCH₂CH₂OH), which is a poor leaving group. This step is generally unfavorable. chemistrysteps.com However, the reaction is driven to completion by a subsequent rapid acid-base reaction where the highly basic amide anion deprotonates the newly formed carboxylic acid to give a carboxylate salt and 2-aminoethanol. askfilo.com

Mechanism of Specific-Base Catalyzed Hydrolysis:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the amide.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed.

Collapse of Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion.

Proton Transfer: The strongly basic amide anion abstracts a proton from the carboxylic acid, forming a carboxylate salt and 2-aminoethanol.

The kinetics of the base-catalyzed hydrolysis of N-substituted amides have been studied, and the rate is dependent on the concentration of the hydroxide ion. acs.orgresearchgate.net The electronic nature of the substituents on the aromatic ring can also influence the rate of hydrolysis. The electron-withdrawing chloro group in the para position of this compound would make the carbonyl carbon slightly more electrophilic, potentially increasing the rate of nucleophilic attack compared to an unsubstituted benzamide.

Novel Synthetic Approaches and Derivatization Strategies

Recent research has explored the derivatization of this compound to generate compounds with diverse structural features and potential applications. These strategies leverage the reactive sites within the molecule, namely the hydroxyl group, the amide linkage, and the aromatic ring, to construct more complex chemical entities.

C-Amidoalkylation Applications

C-amidoalkylation is a powerful synthetic tool for the formation of carbon-carbon bonds, involving the reaction of an N-acyliminium ion precursor with a nucleophile. While direct studies employing this compound in C-amidoalkylation are not extensively documented, the reactivity of analogous N-(hydroxyalkyl) amides provides a strong basis for its potential in this area.

The general mechanism involves the in-situ generation of a reactive N-acyliminium ion from the N-(2-hydroxyethyl)amide functionality. This electrophilic species can then be trapped by a variety of carbon-based nucleophiles, such as electron-rich aromatic compounds, enol ethers, or organometallic reagents, to form a new C-C bond. The presence of the chloro-substituted benzoyl group can influence the reactivity of the intermediate N-acyliminium ion.

Table 1: Potential C-Amidoalkylation Reactions of this compound

| Nucleophile | Expected Product | Potential Catalyst |

| Benzene | N-(2-(4-chlorobenzamido)ethyl)phenylmethane | Brønsted or Lewis Acid |

| Anisole | 1-(4-methoxyphenyl)-N-(2-(4-chlorobenzamido)ethyl)methanamine | Brønsted or Lewis Acid |

| Indole | 3-(1-(N-(2-(4-chlorobenzamido)ethyl))amino)ethyl)indole | Brønsted or Lewis Acid |

This table presents hypothetical reaction outcomes based on established C-amidoalkylation principles.

Incorporation into Heterocyclic Systems (e.g., Oxathiazinanes, Triazines)

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an amide moiety, makes it a suitable precursor for the synthesis of various heterocyclic systems.

Oxathiazinanes:

The synthesis of 1,2,3-oxathiazinane-4-one 2,2-dioxides can be envisioned through the cyclization of N-(2-hydroxyethyl)amides. This transformation would likely involve the reaction of the hydroxyl group with a sulfonylating agent, such as sulfuryl chloride or a sulfamoyl chloride, followed by intramolecular cyclization. The resulting six-membered heterocyclic ring would incorporate the nitrogen and the two-carbon ethyl bridge from the original molecule. While specific examples with this compound are not prominent in the literature, the general synthetic strategy for 1,2-thiazinanes from amino alcohols provides a viable pathway. nih.gov

Triazines:

The incorporation of the 4-chlorobenzamide (B146232) moiety into a triazine ring can be achieved through several synthetic routes. One potential approach involves the reaction of the amide nitrogen with a pre-formed triazine precursor. Alternatively, the N-(2-hydroxyethyl)benzamide could participate in a multi-component reaction to construct the triazine ring. General methods for triazine synthesis often involve the condensation of amidines with other functional groups. rsc.org It is conceivable that a derivative of this compound could be converted into a suitable amidine precursor for this purpose. Another strategy involves the reaction of 2-amino nih.govitu.edu.trresearchgate.nettriazines with ketones, which can lead to the formation of N-( nih.govitu.edu.trresearchgate.nettriazine-2-yl) amides. nih.gov

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Strategy | Key Reagents |

| Oxathiazinane | Intramolecular cyclization | Sulfamoyl chloride, Base |

| Triazine | Condensation reaction | Amidines, Dicarbonyl compounds |

| Oxazoline | Dehydrative cyclization | Dehydrating agents (e.g., PPh3/DDQ) |

This table outlines plausible synthetic routes to various heterocycles based on the known reactivity of N-(2-hydroxyethyl)amides.

The dehydrative cyclization of N-(2-hydroxyethyl) amides is a well-established method for the synthesis of 2-oxazolines. itu.edu.tr This reaction typically proceeds in the presence of a dehydrating agent and involves the intramolecular attack of the hydroxyl group onto the activated amide carbonyl. Applying this methodology to this compound would be expected to yield 2-(4-chlorophenyl)-4,5-dihydrooxazole.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Chloro-N-(2-hydroxyethyl)benzamide provides information on the number of different types of protons and their neighboring environments. The expected signals are as follows:

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the para-substitution, they form an AA'BB' system, which often simplifies to a pair of doublets. The protons ortho to the carbonyl group are deshielded compared to the protons ortho to the chlorine atom.

Methylene (B1212753) Protons: The two methylene groups (-CH₂-) in the hydroxyethyl (B10761427) chain will appear as triplets, assuming free rotation. The -CH₂- group attached to the nitrogen (N-CH₂) is adjacent to the -CH₂- group attached to the oxygen, resulting in splitting. Similarly, the O-CH₂ protons are split by the N-CH₂ protons.

Amide and Hydroxyl Protons: The amide proton (-NH-) and the hydroxyl proton (-OH) typically appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, and they may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to C=O) | ~ 7.8 | Doublet | 2H |

| Aromatic H (ortho to Cl) | ~ 7.4 | Doublet | 2H |

| N-H | Variable (broad) | Singlet | 1H |

| O-H | Variable (broad) | Singlet | 1H |

| -N-CH₂ - | ~ 3.5 | Triplet | 2H |

| -O-CH₂ - | ~ 3.7 | Triplet | 2H |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected:

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, typically appearing around δ 165-170 ppm.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the chlorine (C-Cl) and the carbon attached to the carbonyl group (C-C=O) are quaternary and have distinct chemical shifts. The two sets of aromatic C-H carbons will also produce separate signals.

Aliphatic Carbons: The two methylene carbons of the ethyl chain (-N-CH₂- and -O-CH₂-) will appear in the aliphatic region of the spectrum, typically between δ 40-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C =O (Amide) | ~ 167 |

| Aromatic C -Cl | ~ 137 |

| Aromatic C -C=O | ~ 133 |

| Aromatic C -H | ~ 129 |

| Aromatic C -H | ~ 128 |

| -O-C H₂- | ~ 61 |

| -N-C H₂- | ~ 43 |

Amides, including this compound, exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character. oxinst.com This phenomenon can be studied using variable temperature (VT) NMR. oxinst.com

At low temperatures, this rotation is slow on the NMR timescale, which can lead to the observation of distinct signals for atoms that would otherwise be equivalent. oxinst.com For instance, in analogous compounds like N,N-bis(2-hydroxyethyl)acetamide, the two hydroxyethyl groups are non-equivalent at room temperature, leading to a doubling of the signals for the CH₂N and CH₂O groups in both ¹H and ¹³C NMR spectra. st-andrews.ac.ukresearchgate.net As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into single, averaged peaks. oxinst.comst-andrews.ac.uk By analyzing the coalescence temperature, it is possible to calculate the free energy barrier (ΔG‡) for this rotational process. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes for this compound are detailed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3400 - 3200 | Broad, Strong |

| N-H (Amide) | Stretching | ~ 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretching | ~ 1640 | Strong |

| N-H (Amide II) | Bending | ~ 1550 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C-O (Alcohol) | Stretching | ~ 1050 | Strong |

| C-Cl | Stretching | ~ 750 | Strong |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the compound. The molecular formula of this compound is C₉H₁₀ClNO₂, with a monoisotopic mass of approximately 199.04 Da. uni.luncats.io

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 199. A key feature would be the presence of an M+2 peak at m/z 201 with roughly one-third the intensity of the M⁺˙ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, or adjacent to the nitrogen atom.

Formation of the 4-chlorobenzoyl cation: A prominent fragment resulting from the cleavage of the amide C-N bond, yielding a cation at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl).

Cleavage of the side chain: Fragmentation of the N-(2-hydroxyethyl) group, such as the loss of CH₂OH (31 Da) or C₂H₄O (44 Da).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl / ³⁷Cl) | Identity of Fragment |

| 199 / 201 | [M]⁺˙ (Molecular Ion) |

| 139 / 141 | [ClC₆H₄CO]⁺ |

| 111 / 113 | [ClC₆H₄]⁺ |

| 61 | [HOCH₂CH₂NH₂]⁺˙ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane). The position of the spot, identified by its retention factor (Rf), indicates its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment and quantification of the compound. A reverse-phase method (RP-HPLC) is commonly employed for this type of molecule. This typically involves a C18 (octadecylsilyl) stationary phase and a polar mobile phase, such as a gradient of water and methanol (B129727) or acetonitrile (B52724). The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. This is due to the compound's moderate polarity, stemming from the presence of the benzamide (B126) core, the chloro-substituent, and the hydroxyethyl group.

Research Findings:

While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, the analytical approaches for structurally similar benzamide derivatives, such as moclobemide (B1677376) and its impurities, provide a strong basis for method development. researchgate.netveeprho.com Typically, RP-HPLC methods for such compounds utilize a C18 or C8 stationary phase. The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) or acidified water and an organic modifier like acetonitrile or methanol. sielc.comsielc.com Gradient elution is often employed to ensure adequate separation of the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. researchgate.net

Detection is most commonly achieved using a UV detector, as the benzene (B151609) ring in the this compound molecule contains a chromophore that absorbs UV light. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, is crucial for achieving high sensitivity. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak purity assessment.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm |

| Expected Retention Time | Approximately 8.5 minutes (dependent on the specific system) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly due to the presence of the polar N-H and O-H groups. Silylation is a common derivatization technique for such functional groups.

Research Findings:

Upon successful volatilization, the compound is separated by the gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound in EI-MS can be predicted based on its structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the hydroxyethyl side chain.

Amide Bond Cleavage: Fragmentation of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a 4-chlorobenzoyl cation (m/z 139/141 due to chlorine isotopes) and a fragment corresponding to the hydroxyethylamino group. researchgate.net

Loss of Water: Elimination of a water molecule from the hydroxyethyl group.

Fragmentation of the Aromatic Ring: Cleavage of the chlorophenyl ring, although this is generally less favored for stable aromatic systems.

The presence of a chlorine atom is a distinctive feature in the mass spectrum, as it results in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion |

| 199/201 | [M]⁺ (Molecular ion) |

| 168/170 | [M - CH₂OH]⁺ |

| 139/141 | [Cl-C₆H₄-CO]⁺ (4-Chlorobenzoyl cation) |

| 111/113 | [Cl-C₆H₄]⁺ (4-Chlorophenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation, from loss of Cl) |

| 44 | [CH₂=NH-CH₂OH]⁺ or [HO-CH₂-CH₂]⁺ |

Crystallographic and Structural Elucidation

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for 4-Chloro-N-(2-hydroxyethyl)benzamide could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Without such a study, the definitive solid-state structure of the compound remains unconfirmed.

Powder X-ray Diffraction Applications

Information regarding the application of powder X-ray diffraction (PXRD) for the analysis of this compound is also unavailable. PXRD is a key analytical method for identifying crystalline phases, determining phase purity, and analyzing the bulk crystalline properties of a material.

Correlation of Crystal Structures with Theoretical Models

In the absence of experimental crystal structure data, a correlation with theoretical models, such as those derived from Density Functional Theory (DFT) calculations, cannot be performed. Such correlative studies are vital for validating theoretical approaches and gaining deeper insight into the electronic structure and bonding within the crystal lattice.

Due to the lack of available data for the specified sections, a detailed article with data tables and in-depth research findings on the crystallographic and structural elucidation of this compound cannot be provided at this time.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For instance, DFT calculations have been effectively used to study the molecular characteristics of compounds like 3-fluorobenzamide (B1676559) and various other benzamide (B126) derivatives. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This stable conformation is crucial for understanding a molecule's physical and chemical properties. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

For benzamide derivatives, DFT studies reveal how different substituents affect the molecule's geometry. For example, introducing groups at the nitrogen site can cause twisting in the molecular structure. sci-hub.se In a related compound, 4-Chloro-N-o-tolylbenzamide, the dihedral angle between its two phenyl rings is 7.85 (4)°, indicating they are nearly coplanar, while the amide plane is twisted with respect to the rings. researchgate.net Similarly, in 4-chloro-N-(2-chlorophenyl)benzamide, the amide plane is twisted relative to the chloro- and chlorophenyl rings. nih.gov A potential energy scan (PES) analysis would be employed to investigate the conformational preferences of 4-Chloro-N-(2-hydroxyethyl)benzamide, identifying the most stable conformer for further analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A small energy gap generally signifies high chemical reactivity and low kinetic stability. researchgate.net

In computational studies of benzamide, the HOMO and LUMO energy levels were calculated to be -6.724 eV and -1.071 eV, respectively, resulting in an energy gap of 5.65 eV. sci-hub.se For other novel benzamide derivatives (L1, L2, L3, and L4), the energy gaps were found to be 5.37 eV, 5.44 eV, 5.49 eV, and 5.51 eV, respectively. sci-hub.se A study on N-((2-acetylphenyl)carbamothioyl)benzamide reported a lower energy gap of 3.8303 eV, indicating higher chemical reactivity. researchgate.net For this compound, FMO analysis would predict its reactivity and the sites most susceptible to nucleophilic or electrophilic attack.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzamide (R) | -6.724 | -1.071 | 5.65 |

| L1 (N-benzhydryl benzamide) | -6.44 | -1.06 | 5.37 |

| L2 (N,N-diphenethyl benzamide) | -6.22 | -0.77 | 5.44 |

| L3 (N,N-dihexyl benzamide) | -6.21 | -0.72 | 5.49 |

| L4 (N,N-dioctyl benzamide) | -6.29 | -0.77 | 5.51 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. deeporigin.com It illustrates the electrostatic potential on the electron density surface, helping to predict sites for electrophilic and nucleophilic reactions, as well as hydrogen-bonding interactions. researchgate.net MEP maps are typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov Green areas represent regions of neutral potential. nih.gov

In studies of various benzamide derivatives, MEP analysis has shown that negative potential regions are often localized over electronegative atoms like oxygen (from carbonyl groups) and nitrogen, while positive regions are found around hydrogen atoms. researchgate.netnih.govtandfonline.com For example, in 2-nitro-N-(4-nitrophenyl) benzamide, the MEP map clearly distinguishes the negative regions around the nitro and carbonyl groups from the positive regions around the amine hydrogen. researchgate.net An MEP map for this compound would reveal its reactive sites, highlighting the electron-rich areas around the carbonyl oxygen, hydroxyl oxygen, and chlorine atom, and electron-deficient areas near the amide and hydroxyl hydrogens.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern in a molecule, including lone pairs and bond orbitals. wisc.edu It is used to investigate charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. rsc.org The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. A higher E(2) value indicates a more intense interaction. rsc.org

NBO analysis is a powerful tool for understanding the underlying electronic interactions that contribute to molecular stability and reactivity. nih.gov For instance, in a study of N-[2-(hydroxymethyl)phenyl]benzamide, NBO analysis was used alongside Atoms-in-Molecules (AIM) theory to describe the changes in electron density upon hydrogen bond formation. researchgate.net For this compound, NBO analysis would elucidate the intramolecular charge transfer interactions, such as those involving the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals within the aromatic ring and amide group, providing insights into its electronic stability.

Global Chemical Reactivity Descriptors (GCRD)

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2 = -χ

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net For example, a molecule with a low chemical hardness is considered "soft" and is generally more reactive. The electrophilicity index measures the propensity of a species to accept electrons. researchgate.net These parameters have been successfully calculated for various benzamide thiourea (B124793) derivatives and other molecular systems to predict their reactivity trends. researchgate.netresearchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8011 |

| ELUMO | -1.9708 |

| Ionization Potential (I) | 5.8011 |

| Electron Affinity (A) | 1.9708 |

| Electronegativity (χ) | 3.8859 |

| Chemical Potential (μ) | -3.8859 |

| Chemical Hardness (η) | 1.9151 |

| Electrophilicity Index (ω) | 3.9416 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are valuable for predicting the NLO properties of new molecules. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net

Theoretical studies on various organic molecules, including benzodifuranone dyes and thiazolidine (B150603) amides, have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. researchgate.netresearchgate.net A direct correlation is often observed between high hyperpolarizability (β) and a low HOMO-LUMO energy gap. researchgate.net For this compound, DFT calculations could predict its dipole moment, polarizability, and hyperpolarizability, thereby assessing its potential as an NLO material.

Vibrational Frequency Analysis and Spectral Predictions

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups within the molecule. For this compound, these calculations are typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method. nih.gov

The process involves optimizing the molecular geometry to find its most stable conformation (lowest energy state). Following optimization, vibrational frequencies are calculated. Theoretical harmonic frequencies often overestimate the actual experimental values due to the neglect of anharmonicity and other factors. wu.ac.th To correct this, the computed frequencies are uniformly scaled using a specific scaling factor, which improves the agreement with experimental data. wu.ac.thresearchgate.net

The predicted spectrum for this compound would exhibit characteristic vibrational modes corresponding to its distinct chemical features. These assignments are critical for confirming the molecular structure and understanding its intramolecular dynamics.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3500-3700 |

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1695 |

| N-H (Amide II) | Bending | 1510-1570 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-Cl (Aromatic) | Stretching | 1000-1100 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action by identifying key binding interactions. mdpi.comresearchgate.net

Docking simulations for this compound involve placing the molecule into the active site of a target protein and evaluating the interaction. The process yields two primary outputs: the binding mode and the binding affinity.

Binding Mode: This describes the specific orientation and conformation of the ligand within the receptor's binding pocket. It identifies the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. For instance, the hydroxyl (-OH) and amide (-NH) groups of this compound are potential hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen can act as acceptors. The aromatic ring can participate in pi-pi stacking or pi-cation interactions.

Binding Affinity: This is a numerical score, typically expressed in kcal/mol, that estimates the strength of the ligand-receptor interaction. nih.gov A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. nih.gov Docking studies on related benzamide derivatives have shown that these compounds can achieve favorable binding energies when interacting with various biological targets. nih.gov

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein | Example Binding Energy (kcal/mol) from Analogous Systems |

|---|---|---|---|

| Hydrogen Bond | -OH, -NH, C=O | Asp, Glu, Ser, Thr, Asn, Gln | -7.9 to -9.8 nih.gov |

| Electrostatic | Partial charges on atoms | Asp, Glu, Lys, Arg | -7.9 to -9.8 nih.gov |

| Pi-Interactions | Chlorobenzene ring | Phe, Tyr, Trp, His | -7.9 to -9.8 nih.gov |

When calculating the binding energy of a ligand-receptor complex using finite basis sets in quantum chemistry, an artifact known as Basis Set Superposition Error (BSSE) can arise. wikipedia.org This error occurs because the basis functions of the ligand can be "borrowed" by the receptor, and vice versa, within the complex. This "borrowing" effectively provides each molecule with a larger, more complete basis set than it has when isolated, leading to an artificial lowering of the complex's energy and thus an overestimation of the binding affinity. wikipedia.orggatech.edu

To obtain a more accurate binding energy, a BSSE correction is necessary. The most common method is the counterpoise (CP) correction developed by Boys and Bernardi. gatech.edu In this approach, the energies of the individual ligand and receptor are recalculated using the full basis set of the entire complex. This is achieved by introducing "ghost orbitals"—the basis functions of the partner molecule without its electrons or nuclei. wikipedia.org The correction is then calculated and subtracted from the initial interaction energy, yielding a more physically realistic value. gatech.edu Applying this correction is crucial for high-accuracy predictions of binding affinities. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility, stability, and time-dependent interactions of the complex. researchgate.net

Once this compound is docked into a target protein, an MD simulation can be run to assess the stability of the predicted binding pose. A key metric used for this analysis is the Root Mean Square Deviation (RMSD). The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A stable, fluctuating RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. researchgate.net Conversely, a large, increasing RMSD might indicate that the ligand is unstable in that pose and may be dissociating from the binding pocket.

MD simulations allow for a detailed exploration of the intermolecular interactions that hold the ligand-receptor complex together. Unlike the static picture from docking, MD reveals the dynamic nature of these bonds.

Hydrogen Bonds: MD simulations can track the formation, breaking, and persistence of specific hydrogen bonds over time. The percentage of simulation time that a particular hydrogen bond exists is a strong indicator of its importance for binding stability.

Predictive Computational Tools for Activity and Properties

In modern drug discovery and development, computational tools play a crucial role in the early assessment of novel chemical entities. These in silico methods allow for the prediction of a compound's biological activity, pharmacokinetic profile, and drug-likeness, thus saving significant time and resources. For this compound, various predictive computational tools have been utilized to evaluate its potential as a therapeutic agent.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity spectrum of a compound based on its structural formula. The PASS prediction for this compound provides probabilities for a wide range of biological activities. The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

A selection of the predicted biological activities for this compound with a Pa greater than 50% is detailed in the table below. These predictions suggest that the compound may exhibit a diverse range of pharmacological effects, with the most probable activities including roles as a membrane integrity agonist, in the treatment of phobic disorders, and as a lipid metabolism regulator. It is important to note that these are theoretical predictions and require experimental validation.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Membrane integrity agonist | 0.778 | 0.004 |

| Phobic disorders treatment | 0.762 | 0.007 |

| Lipid metabolism regulator | 0.709 | 0.012 |

| Antiseborrheic | 0.697 | 0.005 |

| Preneoplastic conditions treatment | 0.686 | 0.011 |

| Ubiquinol-cytochrome-c reductase inhibitor | 0.692 | 0.032 |

| Oculomucocutaneous syndrome treatment | 0.638 | 0.010 |

| Antiprostatic hypertrophy | 0.632 | 0.016 |

| Taurine antagonist | 0.627 | 0.012 |

| Chlordecone reductase inhibitor | 0.626 | 0.032 |

Pharmacokinetic Property Prediction

Predictions from the pkCSM server indicate that this compound has a high intestinal absorption rate. However, it is predicted to not permeate the blood-brain barrier. In terms of metabolism, the compound is not predicted to be an inhibitor of cytochrome P450 isozymes CYP2D6 and CYP3A4, suggesting a lower likelihood of drug-drug interactions mediated by these enzymes. The predicted ADME parameters are summarized in the following table.

| Property | Predicted Value |

| Absorption | |

| Water Solubility (logS) | -1.758 |

| Caco-2 Permeability (logPapp) | 0.283 |

| Intestinal Absorption (Human) | 88.581% |

| Distribution | |

| VDss (human) (log L/kg) | -0.223 |

| Fraction Unbound (human) | 0.381 |

| BBB Permeability (logBB) | -0.669 |

| CNS Permeability (logPS) | -1.829 |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Total Clearance (log ml/min/kg) | 0.265 |

| Renal OCT2 Substrate | No |

Drug-likeness Assessment

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. These assessments are often based on empirical rules derived from the analysis of successful oral drugs.

One of the most well-known of these is Lipinski's Rule of Five. According to predictions from the SwissADME server, this compound adheres to Lipinski's rules, with no violations. This suggests that the compound has a favorable profile for oral bioavailability. The Ghose filter, another drug-likeness criterion, also indicates no violations. The predicted physicochemical properties relevant to drug-likeness are presented below.

| Property | Rule/Filter | Predicted Value | Violation |

| Molecular Weight | Lipinski | 199.63 g/mol | No |

| LogP (octanol/water partition coefficient) | Lipinski | 1.62 | No |

| Hydrogen Bond Donors | Lipinski | 2 | No |

| Hydrogen Bond Acceptors | Lipinski | 2 | No |

| Molar Refractivity | Ghose | 51.52 | No |

| LogP | Ghose | 1.62 | No |

| Molecular Weight | Ghose | 199.63 g/mol | No |

| Number of Atoms | Ghose | 13 | No |

| Bioavailability Score | - | 0.55 | - |

Structure Activity Relationship Sar and Derivatization Studies

Influence of Structural Modifications on Biological Activity

The biological profile of 4-Chloro-N-(2-hydroxyethyl)benzamide is intrinsically linked to its chemical structure. Alterations to the hydroxyethyl (B10761427) moiety, the position of the halogen on the aromatic ring, and the nature of the amide linkage can lead to significant changes in efficacy and potency.

Substituent Effects on the Hydroxyethyl Moiety

The N-(2-hydroxyethyl) group plays a significant role in the molecule's interaction with biological targets. While direct derivatization studies on this specific moiety of this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, replacing simpler N-alkyl groups with more complex functionalized moieties can profoundly impact activity.

In a related series of benzamide (B126) analogs designed to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key modification involved replacing a triazole pharmacophore with a glycine-like amino acid scaffold, specifically an N-(2-(benzylamino)-2-oxoethyl)benzamide structure. This strategic substitution led to the identification of an analog with vastly improved potency and water solubility, highlighting that larger, functionalized substituents on the amide nitrogen can enhance biological performance and overcome limitations of parent compounds.

Furthermore, studies on N-benzylbenzamides have shown that modifications to the group attached to the amide nitrogen are a critical component of their SAR. acs.org The introduction of substituents on the benzyl (B1604629) ring, for example, directly influences the compound's interaction with its biological targets. This suggests that the hydroxyethyl group in this compound is a key site for derivatization to tune its biological properties.

Impact of Halogen Substitution Position

The presence and position of a halogen atom on the benzamide's aromatic ring are critical determinants of biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.netresearchgate.net Studies have shown that even a subtle shift in the halogen's position can lead to significant differences in potency and efficacy. nih.gov

For example, in a series of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, a comparison between 4-chloro and 5-chloro isomers revealed distinct biological activity profiles against various mycobacterial, bacterial, and fungal strains. This demonstrates that the location of the chlorine atom on the benzoyl ring directly modulates the compound's spectrum of activity. The electronic effects and steric hindrance imposed by the halogen at different positions can alter the molecule's conformation and its ability to fit into the binding pocket of a target protein.

The general trend observed in many classes of halogenated compounds is that the nature of the halogen (fluorine, chlorine, bromine, iodine) and its placement are pivotal. nih.govijres.org Brominated derivatives, for instance, often exhibit increased hydrophobicity compared to their chlorinated counterparts, which can facilitate transport across biological membranes. researchgate.net Therefore, the 4-chloro substitution in the parent compound is a key feature, and its repositioning to other locations on the ring would be expected to significantly alter its biological effects.

Modification of Amide Linkage and Aromatic Ring

The amide bond and the aromatic ring constitute the core scaffold of the molecule, and modifications to these components are a central theme in SAR studies.

Amide Linkage Modification: The amide bond is susceptible to enzymatic cleavage in vivo, which can limit a drug's metabolic stability. cambridgemedchemconsulting.com A common strategy in medicinal chemistry is to replace the amide group with a bioisostere—a different functional group that mimics the amide's structural and electronic properties but offers improved stability. benthamscience.comdrughunter.com Heterocyclic rings such as oxadiazoles, triazoles, and imidazoles are frequently used as amide bioisosteres. drughunter.comnih.gov These replacements can preserve the necessary geometry for biological activity while enhancing pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) has been shown to improve metabolic stability in several classes of bioactive compounds. nih.gov Thioamides, another class of amide bioisosteres, alter the hydrogen bonding capacity of the linker, which can be used to probe the specific interactions required for activity. nih.gov

Aromatic Ring Modification: The 4-chlorophenyl ring is another key site for derivatization. Introducing additional substituents can fine-tune the electronic and steric properties of the molecule. In studies of N-benzylbenzamides, substituents on the benzamide portion of the molecule were found to be critical for activity. acs.org Similarly, in a series of benzamides designed as larvicides, the nature and position of substituents on the aniline (B41778) ring attached to the amide were shown to influence activity, with less sterically hindered groups often leading to increased potency. nih.gov This suggests that modifications to the 4-chlorobenzoyl ring of this compound could be a fruitful avenue for optimization.

Rational Design of Analogs for Enhanced Biological Potency

Rational drug design leverages SAR data to create new analogs with improved properties. nih.govacs.org By understanding which structural features are essential for activity and which can be modified, chemists can design molecules with enhanced potency, selectivity, and better pharmacokinetic profiles.

A prime example of rational design is the development of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as agents that protect pancreatic β-cells. Researchers started with a known 1,2,3-triazole derivative that had protective effects but suffered from poor solubility and a narrow activity range. Based on an understanding of the required pharmacophore, they rationally designed a new scaffold where the triazole was replaced by a glycine-like amino acid structure. This led to a novel analog with significantly improved potency and aqueous solubility.

Similarly, SAR studies on N-benzoyl-2-hydroxybenzamides against various protozoa provided valuable guidance for the design of more selective anti-leishmanial agents. It was observed that compounds where the benzene (B151609) ring was replaced with other cyclic structures still retained moderate activity, indicating that this part of the molecule was amenable to modification to enhance selectivity for specific targets. This iterative process of identifying active scaffolds and systematically modifying them based on SAR data is a cornerstone of modern drug discovery. researchgate.netrsc.org

Identification of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For the benzamide class of compounds, several key pharmacophoric features have been identified through extensive SAR studies. nih.gov

The core pharmacophore for many biologically active benzamides includes:

An aromatic ring: This ring often engages in hydrophobic or π-stacking interactions within the target's binding site. The substitution pattern on this ring is critical for tuning activity. nih.gov

The amide linkage: The carbonyl oxygen and the N-H group of the amide are often crucial hydrogen bond acceptors and donors, respectively. nih.gov As discussed, this unit can sometimes be replaced by a suitable bioisostere without loss of activity. nih.govnih.gov

A second functional group connected to the amide nitrogen: This part of the molecule explores a different region of the binding pocket. In the case of this compound, this is the hydroxyethyl group.

In the context of N-benzylbenzamide derivatives, a merged pharmacophore was identified that allowed for dual activity against soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org This highlights how the arrangement of the benzamide core and its substituents can be optimized to interact with multiple targets. For nematicidal benzamides, the amide carbonyl and an ortho-substituent on the benzoyl ring were found to be particularly important for interaction with the target enzyme, complex II. nih.gov These examples underscore the importance of identifying the precise arrangement of functional groups that constitutes the key pharmacophore for a desired biological effect.

In Vitro and Pre Clinical Biological Activity Studies

Enzyme Inhibition Studies

There is no available scientific literature detailing the enzyme inhibition properties of 4-Chloro-N-(2-hydroxyethyl)benzamide.

Mechanism of Enzyme Binding (Active Site vs. Allosteric Sites)

No studies have been identified that investigate the mechanism of enzyme binding for this compound. Therefore, there is no information on whether it would interact with enzyme active sites or allosteric sites.

Inhibitory Potency Assessment

Data regarding the inhibitory potency of this compound, such as IC50 or Ki values, against any specific enzyme are not present in the available literature.

Protein Interaction Profiling

There are no published studies that profile the specific protein interactions of this compound. Research has been conducted on other benzamide (B126) derivatives, such as N-(2-Hydroxyethyl)-3-((4-(3-(trifluoromethyl)benzyl)pyridin-2-yl)amino)benzamide, which has been identified as a G protein-coupled receptor 52 (GPR52) agonist, but this cannot be extrapolated to the title compound.

Cellular Process Modulation

Information regarding the modulation of any cellular processes by this compound is not available in the scientific literature.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

No specific studies on the antimicrobial activity of this compound have been found. While the broader class of chlorobenzamides has been investigated for such properties, data for this exact compound is absent.

Target Identification

The potential molecular targets for antimicrobial benzamide derivatives have been explored, with a significant focus on enzymes essential for bacterial survival.

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov The inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. Several classes of compounds, including aminocoumarins and novel bacterial topoisomerase inhibitors (NBTIs), are known to target the ATPase activity of the GyrB subunit of DNA gyrase. nih.govresearchgate.netmdpi.com

While direct evidence for this compound is not available, other benzamide derivatives have been investigated as inhibitors of this enzyme. For instance, a study on novel clorobiocin (B606725) derivatives, which contain a benzoyl moiety, demonstrated their inhibitory activity against Escherichia coli DNA gyrase. nih.gov Similarly, next-generation benzamide-based FtsZ inhibitors have shown potent antistaphylococcal activity, indicating that benzamides can be engineered to interact with critical bacterial enzymes. nih.gov

DNA Replication Interference: By targeting DNA gyrase, benzamide derivatives can interfere with DNA replication. The supercoiling and relaxation of DNA managed by DNA gyrase are essential for the progression of the replication fork. Inhibition of this enzyme stalls replication, leading to bactericidal effects. nih.gov

In Vitro Assays

To quantify the antimicrobial efficacy of compounds like this compound, several in vitro assays are commonly employed.

Broth Microdilution: The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation. This assay is performed in microtiter plates where a standardized inoculum of bacteria is exposed to serial dilutions of the test compound. researchgate.net Studies on various substituted benzamides have utilized this method to establish their antibacterial and antifungal activities. nih.govnih.gov

Time-Kill Curves: Time-kill kinetic assays provide information on the pharmacodynamic properties of an antimicrobial agent, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). emerypharma.com In this assay, a starting inoculum of bacteria is exposed to a specific concentration of the antimicrobial agent (often at multiples of the MIC). uem.br Aliquots are removed at various time points, and the number of viable bacteria (colony-forming units, CFU/mL) is determined. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count. emerypharma.comnelsonlabs.compacificbiolabs.com This method has been applied to evaluate the activity of novel benzamide FtsZ inhibitors against various strains of Staphylococcus aureus. nih.gov

| Assay | Purpose | Endpoint | Relevance for Benzamide Derivatives |

|---|---|---|---|

| Broth Microdilution | Determine the minimum concentration of an antimicrobial agent that inhibits bacterial growth. | Minimum Inhibitory Concentration (MIC) | Used to quantify the potency of substituted benzamides against various bacterial and fungal strains. nih.govnih.gov |

| Time-Kill Curves | Assess the rate and extent of bacterial killing over time. | Rate of bactericidal or bacteriostatic activity (log10 CFU/mL reduction) | Demonstrates the dynamic interaction between a compound and bacteria, as shown with benzamide FtsZ inhibitors. nih.gov |

Other Pre-clinical Biological Evaluations

Beyond direct antimicrobial activity, the preclinical assessment of a compound involves evaluating its effects on mammalian cells and other potential pharmacological activities.

Cytotoxicity in Specific Cell Lines: It is crucial to assess the toxicity of a potential therapeutic agent against mammalian cells to determine its selectivity and potential for adverse effects. Cytotoxicity is often evaluated using various cell lines, such as human cancer cell lines (e.g., HepG2, MCF-7) and non-malignant cells. ekb.eg Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure cell viability. mdpi.com For example, the cytotoxic activity of some benzo uem.brnih.govimidazo[1,2-a]pyrimidine derivatives, which share structural similarities with benzamides, was evaluated against HepG2 and MCF-7 cell lines. ekb.eg Similarly, chiral sulfonamides containing a 2-azabicycloalkane skeleton have been tested for their cytotoxic effects on hepatocellular carcinoma, medulloblastoma, and glioblastoma cell lines. nih.gov While no specific data exists for this compound, the cytotoxicity of N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives has been investigated, suggesting that the aldehyde dehydrogenase pathway might be involved. mdpi.com

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Benzo uem.brnih.govimidazo[1,2-a]pyrimidine derivatives | HepG2 (Hepatocellular carcinoma), MCF-7 (Breast carcinoma) | Varying degrees of cytotoxicity, with some compounds showing remarkable inhibition of proliferation. | ekb.eg |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7, HeLa (Cervical cancer), HCT-116 (Colon cancer) | Cytotoxic activity was strongly related to the presence of a hydroxy group in the benzene (B151609) ring. Some compounds were significantly more active against cancer cells than non-malignant cells. | mdpi.com |

| Chiral sulfonamides with 2-azabicycloalkane skeleton | Hepatocellular carcinoma, Medulloblastoma, Glioblastoma cell lines | Certain compounds notably reduced cell viability compared to nonmalignant cells. | nih.gov |

Antihistaminic Activity in Animal Models: Benzamide and nicotinamide (B372718) derivatives have been reported to possess anti-inflammatory properties. nih.gov Furthermore, various N-substituted benzamides and related structures have been investigated for their antihistaminic activity. For instance, tetracyclic guanidine (B92328) derivatives have shown H1-antihistaminic properties. researchgate.net Studies on 2-substituted piperidine (B6355638) derivatives, which are known antihistaminic agents, have also been conducted to evaluate their H1-receptor antagonistic potency. nih.gov While a direct link to this compound has not been established, the benzamide scaffold is present in some compounds with antihistaminic effects.

Potential Non Medical/non Clinical Applications

Building Block in Complex Organic Molecule Synthesis

The structure of 4-Chloro-N-(2-hydroxyethyl)benzamide, which incorporates an amide linkage, an aromatic ring, a chloro substituent, and a primary alcohol, allows it to serve as a valuable starting material or intermediate in multi-step organic syntheses. The benzamide (B126) core is a recognized "privileged structure" in chemistry, frequently appearing in molecules with a wide range of activities. nih.gov

The different functional groups on the molecule can be selectively targeted for chemical modification. For instance, the hydroxyl group can undergo esterification or etherification, while the aromatic ring can be subjected to further substitution reactions. The amide bond itself can be stable under various reaction conditions or can be cleaved if necessary. This versatility allows chemists to incorporate the 4-chlorobenzamide (B146232) moiety into larger, more complex molecular architectures. Its role as an intermediate is crucial for creating novel compounds with unique chemical and physical properties for various research applications. northwestern.edu

Applications in Polymer and Resin Production

The presence of a reactive hydroxyl group in this compound makes it a candidate for use as a monomer or a chain modifier in the production of polymers and resins. The hydroxyl group can participate in polymerization reactions, such as condensation polymerization with dicarboxylic acids or their derivatives, to form polyesters.

Similarly, it can react with isocyanates to form polyurethanes. The incorporation of the 4-chlorobenzamide structure into the polymer backbone can impart specific properties to the resulting material. For example, the rigid aromatic ring can enhance the thermal stability and mechanical strength of the polymer. The chlorine atom can increase its flame retardancy and resistance to chemical degradation. These modified polymers could find use in specialty coatings, adhesives, and composite materials where enhanced performance characteristics are required.

Role in Materials Science

In the field of materials science, this compound can be utilized in the development of new functional materials. The molecule's ability to form hydrogen bonds via its amide and hydroxyl groups can be exploited to create self-assembling systems and supramolecular structures. These organized assemblies can exhibit interesting properties, such as liquid crystallinity or the ability to form gels.

Furthermore, the compound can be used as a precursor for the synthesis of novel ligands for metal-organic frameworks (MOFs). The specific arrangement of its functional groups allows for coordination with metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The presence of the chloro- and hydroxyl- functionalities provides handles for post-synthetic modification of the MOFs, allowing for the fine-tuning of their properties.

Contributions to Molecular Recognition Research

The amide linkage in this compound is a key functional group in the study of molecular recognition. Amide groups are known to form strong and directional hydrogen bonds, which are fundamental to the specific interactions between molecules. This compound can serve as a simple model system for studying these non-covalent interactions.

Researchers can investigate how the electronic effects of the chloro-substituent on the aromatic ring influence the hydrogen bonding strength and geometry of the amide group. Understanding these interactions is crucial for the design of synthetic receptors capable of selectively binding to specific guest molecules. This has implications for the development of chemical sensors and separation technologies. The formation of ion-associate complexes is a key area of study for understanding the interactions between bioactive molecules and receptors. mdpi.com

Utility as Organocatalysts

For example, the benzamide structure can be incorporated into larger molecules designed to catalyze specific organic reactions, such as asymmetric aldol (B89426) or Michael reactions. northwestern.edu The ability to tune the properties of the catalyst by modifying the substituents on the aromatic ring makes this class of compounds an attractive target for research in the field of organocatalysis. The development of new catalytic systems is essential for more efficient and environmentally friendly chemical synthesis.

Conclusions and Future Research Directions

Summary of Key Findings on 4-Chloro-N-(2-hydroxyethyl)benzamide

This compound is a synthetic compound characterized by a central benzamide (B126) core. The structure consists of a benzene (B151609) ring substituted with a chlorine atom at the fourth position and an amide group. The nitrogen of the amide is further substituted with a 2-hydroxyethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 7400-54-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 114-118 °C |

The synthesis of this compound is typically achieved through the acylation of ethanolamine (B43304) with 4-chlorobenzoyl chloride. This reaction, a nucleophilic acyl substitution, is a standard method for amide bond formation. While specific experimental details can vary, the general procedure involves reacting the two starting materials in the presence of a base to neutralize the hydrochloric acid byproduct.

Currently, there is a notable lack of extensive research into the specific biological activities of this compound itself. However, the broader class of benzamides is known to exhibit a wide range of pharmacological properties, including antimicrobial and antitumor effects. nanobioletters.comnih.gov The structural motifs present in this compound, namely the chlorinated benzene ring and the hydroxyethyl (B10761427) group, suggest that it could serve as a valuable scaffold for the development of novel bioactive molecules.